Cyclohexyl(2-(2-methylmorpholino)ethyl)carbodiimide monotoluene-p-sulphonate

Description

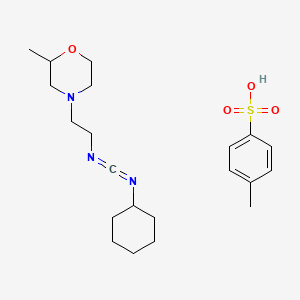

Cyclohexyl(2-(2-methylmorpholino)ethyl)carbodiimide monotoluene-p-sulphonate (hereafter referred to as Compound A) is a carbodiimide reagent primarily utilized in coupling reactions, particularly for activating carboxylic acids to form reactive intermediates (e.g., O-acylisoureas) in peptide synthesis or bioconjugation. Its structure features a carbodiimide core (-N=C=N-) flanked by a cyclohexyl group and a 2-(2-methylmorpholino)ethyl substituent. The toluene-p-sulphonate (tosylate) counterion enhances solubility in polar solvents, facilitating reactions in aqueous or mixed-phase systems. Compound A’s fixed charge quaternary ammonium moiety (from the morpholino group) stabilizes transition states during reactions, a critical feature shared with structurally related carbodiimides .

Properties

CAS No. |

29886-98-4 |

|---|---|

Molecular Formula |

C21H33N3O4S |

Molecular Weight |

423.6 g/mol |

InChI |

InChI=1S/C14H25N3O.C7H8O3S/c1-13-11-17(9-10-18-13)8-7-15-12-16-14-5-3-2-4-6-14;1-6-2-4-7(5-3-6)11(8,9)10/h13-14H,2-11H2,1H3;2-5H,1H3,(H,8,9,10) |

InChI Key |

AVFDIFVXGWEJME-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCO1)CCN=C=NC2CCCCC2.CC1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Stepwise Preparation

Step 1: Synthesis of Intermediate 1 (Carbodiimide Precursor)

- Reactants: N-(2-aminoethyl)methylmorpholine and cyclohexyl isocyanate.

- Solvent: Dichloromethane (preferred for solubility, environmental load, and ease of recovery).

- Molar Ratio: Approximately 1:1 to 1:1.2 (amine:isocyanate), with slight excess of isocyanate to drive the reaction forward.

- Conditions: Dropwise addition of cyclohexyl isocyanate to the amine solution at 20–25°C, followed by stirring for 2 hours.

- Workup: Concentration of reaction mixture to remove dichloromethane, followed by precipitation with petroleum ether to isolate the crude intermediate.

- Yield and Purity: High yield (~97%) with melting point range 118.1–119.1°C, indicating good purity.

$$

\text{N-(2-aminoethyl)methylmorpholine} + \text{cyclohexyl isocyanate} \xrightarrow[\text{CH}2\text{Cl}2, 20-25^\circ C]{2\,h} \text{Intermediate 1 (CMC-1)}

$$

Step 2: Preparation of Carbodiimide Salt (Final Product)

- Reagents: Intermediate 1, triphenylphosphine, liquid bromine, triethylamine, and p-toluenesulfonic acid.

- Solvent: Dichloromethane.

- Procedure:

- Triphenylphosphine is dissolved in dichloromethane.

- Liquid bromine is added dropwise at 10–20°C to form a reactive complex.

- Triethylamine is added to maintain basic conditions.

- Intermediate 1 is added slowly under temperature control.

- The reaction mixture is then treated with p-toluenesulfonic acid to form the monotoluene-p-sulphonate salt.

- Temperature Control: Maintained between 10–20°C throughout to avoid side reactions.

- Yield: High yields reported, with reproducible purity.

Representative Experimental Data

| Step | Reactants and Amounts | Solvent (Volume) | Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|---|---|

| Intermediate 1 | N-(2-aminoethyl)methylmorpholine (180 g, 1.38 mol) + cyclohexyl isocyanate (173 g, 1.3 mol) | Dichloromethane (540 mL) | 20–25 | 2 h | 97.3 | 118.1–118.8 | Precipitation with petroleum ether |

| Carbodiimide Salt | Intermediate 1 (343 g, 1.34 mol), triphenylphosphine (421.8 g, 1.61 mol), bromine (257.6 g, 1.61 mol), triethylamine (406 g, 4.02 mol), p-toluenesulfonic acid | Dichloromethane (varied) | 10–20 | Not specified | High | Not specified | Controlled addition, temperature critical |

Process Advantages and Challenges

-

- Use of dichloromethane as solvent provides good solubility and ease of removal.

- Slight excess of cyclohexyl isocyanate improves yield.

- Temperature control minimizes side reactions.

- High purity and yield achieved with precipitation purification.

-

- Handling of bromine and triphenylphosphine requires careful control due to toxicity and reactivity.

- Multiple steps require precise temperature and addition control for reproducibility.

- Environmental and safety considerations due to use of halogenated solvents and reactive bromine.

Comparative Perspectives from Sources

- The patent CN112759563A provides a comprehensive, reproducible method with detailed reaction conditions and yields, emphasizing environmental and operational safety improvements over prior art.

- Chemical databases such as PubChem and Sigma-Aldrich confirm the molecular identity and provide basic physicochemical data but lack detailed synthetic protocols.

- The described method aligns with industrial practices for carbodiimide reagents, balancing efficiency, safety, and product quality.

Summary Table of Preparation Method

| Preparation Stage | Key Reactants | Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Intermediate 1 synthesis | N-(2-aminoethyl)methylmorpholine, cyclohexyl isocyanate | Dichloromethane, 20–25°C, 2 h | ~97 | Concentration, petroleum ether precipitation | Slight excess isocyanate used |

| Carbodiimide salt formation | Intermediate 1, triphenylphosphine, bromine, triethylamine, p-toluenesulfonic acid | Dichloromethane, 10–20°C | High | Not specified | Controlled addition critical |

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl[2-(2-methylmorpholino)ethyl]carbodiimide monotoluene-p-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C21H33N3O4S

- Molecular Weight : 423.569 g/mol

- CAS Number : 29886-98-4

The compound features a carbodiimide functional group, which is essential for its reactivity in coupling reactions. The presence of the morpholino group enhances its solubility and reactivity in biological systems.

Applications in Organic Synthesis

2.1 Peptide Synthesis

Cyclohexyl(2-(2-methylmorpholino)ethyl)carbodiimide monotoluene-p-sulphonate is widely used as a coupling reagent in peptide synthesis. It facilitates the formation of amide bonds between amino acids, which is crucial for constructing peptides and proteins.

- Case Study : In a study published in Rapid Communications in Mass Spectrometry, this compound was employed to derivatize pseudouridine residues in RNA, enhancing the detection sensitivity during mass spectrometry analysis .

2.2 Nucleic Acid Modifications

The compound is also utilized for modifying nucleic acids, particularly in the derivatization of RNA. It allows for the selective labeling of nucleotides, which can be critical for studying RNA structure and function.

- Case Study : Research demonstrated that using this compound improved the identification of post-transcriptional modifications in RNA samples through mass spectrometry techniques .

Comparative Analysis of Coupling Reagents

| Coupling Reagent | Efficiency | Side Reactions | Application Area |

|---|---|---|---|

| This compound | High | Low | Peptide & Nucleic Acid Synthesis |

| Dicyclohexylcarbodiimide (DCC) | Moderate | Moderate | Peptide Synthesis |

| 1-Hydroxybenzotriazole (HOBt) | High | Moderate | Peptide Synthesis |

Mechanism of Action

The mechanism of action of Cyclohexyl[2-(2-methylmorpholino)ethyl]carbodiimide monotoluene-p-sulfonate involves its ability to form covalent bonds with nucleophilic groups in target molecules. This reactivity is primarily due to the presence of the carbodiimide functional group, which can react with amines, carboxylic acids, and other nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound A is compared below with ECPT (ethyl(2-(dimethylamino)ethyl)carbodiimide), a structurally analogous carbodiimide reagent described in . Additional compounds from the evidence (e.g., phosphonates, aminoethyl chlorides) are excluded due to functional group disparities but are noted for context.

Key Differences and Implications

However, this bulk may improve stability by reducing unintended side reactions (e.g., hydrolysis) . The morpholino ring in Compound A provides a rigid, polar structure that enhances hydrogen-bonding interactions, possibly improving selectivity in complex reactions. ECPT’s dimethylamino group lacks this rigidity, which may reduce steric hindrance but limit directional interactions .

Solubility and Counterion Impact :

- Compound A’s tosylate counterion increases solubility in polar solvents (e.g., water, DMF), making it advantageous for aqueous-phase reactions. ECPT’s counterion (unstated but commonly chloride) may offer lower solubility in water, favoring organic solvents .

Applications :

- Compound A is suited for reactions requiring controlled activation in aqueous environments (e.g., bioconjugation of proteins).

- ECPT’s simpler structure may be preferred in organic-phase syntheses where rapid kinetics are prioritized over stability.

Research Findings and Mechanistic Insights

- confirms that both Compound A and ECPT retain carbodiimide reactivity toward carboxylic acids due to their shared fixed charge quaternary ammonium groups, which stabilize transition states during activation .

- The morpholino ring in Compound A may confer superior regioselectivity in reactions involving sterically hindered carboxylic acids, whereas ECPT’s simpler structure could lead to broader but less selective reactivity .

Contextual Notes on Other Compounds in Evidence

While Evidences 2–11 describe organophosphates, aminoethyl chlorides, and related compounds (e.g., O-cyclohexyl methylphosphonochloridate in ), these lack the carbodiimide core critical for carboxylic acid activation.

Q & A

Q. What is the primary role of CMC in biochemical or synthetic applications?

CMC is a water-soluble carbodiimide commonly used as a coupling reagent in affinity chromatography and peptide synthesis. It facilitates the formation of amide bonds between carboxylic acids and amines by activating carboxyl groups to reactive intermediates (e.g., O-acylisourea). Unlike traditional carbodiimides like DCC, CMC’s solubility in aqueous buffers makes it suitable for reactions in mild, water-containing systems .

Q. How does CMC’s solubility compare to other carbodiimides, and what experimental conditions are optimal for its use?

CMC’s morpholinoethyl group and toluenesulfonate counterion enhance its solubility in polar solvents and aqueous buffers compared to hydrophobic carbodiimides like DCC. Optimal conditions typically involve pH 4.5–6.5 (using MES or phosphate buffers) and concentrations ranging from 0.1–10 mM, depending on the target molecule’s reactivity .

Q. What are the key stability considerations when storing or handling CMC?

CMC is hygroscopic and sensitive to hydrolysis. Store desiccated at –20°C in airtight containers. In solution, it degrades rapidly; prepare fresh working solutions and avoid prolonged exposure to moisture or basic conditions (>pH 7), which accelerate decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in coupling efficiency between CMC and EDC in peptide synthesis?

Studies report higher coupling yields with EDC than CMC in some systems . To address this, systematically vary parameters:

- Solvent composition : Test mixed aqueous-organic systems (e.g., DMF/water) to balance solubility and reactivity.

- Additives : Include NHS or sulfo-NHS to stabilize active esters and reduce side reactions.

- Reaction time : Monitor intermediates via HPLC to identify optimal activation durations .

Q. What experimental strategies can optimize CMC-mediated crosslinking in heterogeneous systems (e.g., immobilized enzymes)?

For heterogeneous reactions:

- Pre-activate the carboxyl-containing substrate with CMC (10–20 mM, 30 min, pH 5.0).

- Use a two-step protocol: (1) Activate the matrix-bound ligand, (2) Quench excess CMC with β-mercaptoethanol before introducing the amine nucleophile.

- Quantify coupling efficiency via Bradford assays or mass spectrometry to avoid overestimation due to non-specific binding .

Q. How should researchers design controls to distinguish between specific and non-specific binding in CMC-based affinity chromatography?

Include the following controls:

- Blank column : A matrix without ligand to assess non-specific adsorption.

- Competitive elution : Add soluble ligand (e.g., 10 mM target peptide) to disrupt specific interactions.

- Inactive CMC analog : Use a structurally similar but non-reactive compound (e.g., cyclohexylmorpholinoethyl urea) to isolate effects of chemical activation vs. physical adsorption .

Q. What analytical methods are critical for characterizing CMC’s reactivity and side products in complex reaction mixtures?

- LC-MS/MS : Identify O-acylisourea intermediates and hydrolyzed byproducts (e.g., urea derivatives).

- NMR : Monitor reaction progress in deuterated buffers (e.g., D2O with d6-DMSO) to track carboxylate activation.

- Fluorescent labeling : Use dansyl chloride or FITC-tagged amines to quantify active sites post-coupling .

Data Contradiction Analysis

Q. Why do some studies report CMC’s inefficiency in large-scale synthesis despite its water solubility?

CMC’s hydrolysis sensitivity limits its utility in prolonged or large-scale reactions. Scaling up requires:

- Continuous pH monitoring and adjustment (automated titrators).

- Stepwise addition of CMC to maintain excess activator without overwhelming the system. Comparative studies often overlook scale-dependent degradation kinetics, leading to inconsistent results .

Q. How can conflicting reports about CMC’s compatibility with thiol-containing buffers be reconciled?

CMC reacts with thiols (e.g., DTT, β-mercaptoethanol), forming stable adducts that reduce coupling efficiency. However, some protocols use thiols after activation to quench excess CMC. To resolve contradictions:

- Pre-quench CMC before introducing thiolated molecules.

- Substitute thiols with tris(2-carboxyethyl)phosphine (TCEP) in redox-sensitive systems .

Methodological Recommendations

Q. Protocol for CMC-Mediated Peptide Conjugation to Solid Supports

- Step 1 : Dissolve CMC (5 mM final) in 0.1 M MES buffer (pH 6.0).

- Step 2 : Add carboxylated matrix (e.g., agarose beads) and incubate (25°C, 1 h).

- Step 3 : Wash with cold buffer to remove unreacted CMC.

- Step 4 : Add amine-containing peptide (2× molar excess) and incubate (4°C, 12 h).

- Validation : Measure coupling yield via ninhydrin assay or absorbance at 280 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.